Mass Spectrometric Discrimination: 6 Da Mass Shift Ensures Baseline Resolution from Unlabeled N-Acetyl Norgestimate
N-Acetyl Norgestimate-d6 provides a +6 Da mass increment relative to unlabeled N-Acetyl Norgestimate, enabling complete baseline separation in the MS1 scan and distinct precursor ion selection for MS/MS quantitation. This mass difference is critical because unlabeled N-Acetyl Norgestimate (C25H33NO4, 411.53 Da) cannot serve as an internal standard for itself; the d6-labeled version (C25H27D6NO4, 417.57 Da) is necessary for isotope dilution MS [1]. The mass shift is sufficiently large to avoid isotopic overlap from naturally occurring 13C isotopes of the analyte [2].
| Evidence Dimension | Molecular mass (Da) and isotopic mass shift |
|---|---|
| Target Compound Data | 417.57 Da (C25H27D6NO4) |
| Comparator Or Baseline | Unlabeled N-Acetyl Norgestimate: 411.53 Da (C25H33NO4) |
| Quantified Difference | Δm = +6.04 Da (+6 Da nominal mass shift) |
| Conditions | Calculated from molecular formulas; confirmed by HRMS in source publications |
Why This Matters
A +6 Da mass shift is the minimum recommended for deuterated internal standards to avoid isotopic cross-talk and ensure reliable quantitation in triple quadrupole MS.
- [1] PeptideDB. N-Acetyl Norgestimate-d6. CAS: 1263195-02-3. Accessed 2026. View Source
- [2] Stokvis E, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using LC-MS/MS. J Mass Spectrom. 2005;40(6):743-753. View Source
